molecular formula C8H8BrNO B2573980 1-(3-Bromo-5-methylpyridin-2-yl)ethanone CAS No. 1256837-12-3

1-(3-Bromo-5-methylpyridin-2-yl)ethanone

Cat. No.: B2573980
CAS No.: 1256837-12-3
M. Wt: 214.062
InChI Key: USGZEEDVKCFSTD-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine and methyl substituents on the pyridine ring, which can significantly influence its chemical reactivity and properties.

Scientific Research Applications

1-(3-Bromo-5-methylpyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Research into its derivatives has shown potential for therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-methylpyridin-2-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of 3-methylpyridine followed by acylation. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The resulting 3-bromo-5-methylpyridine is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence its binding affinity and specificity for molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-5-methylpyridin-2-yl)ethanone is unique due to the specific positioning of its bromine and methyl groups, which can significantly influence its chemical behavior and interactions. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(3-bromo-5-methylpyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-3-7(9)8(6(2)11)10-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGZEEDVKCFSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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